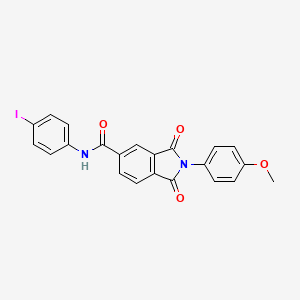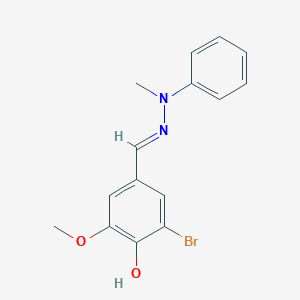
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindoline carboxamides. It is commonly known as MLN4924, and it has been extensively studied for its potential use in cancer treatment. MLN4924 has been found to inhibit the activity of NEDD8-activating enzyme, which plays a crucial role in the ubiquitin-proteasome pathway.
作用机制
MLN4924 inhibits the activity of NEDD8-activating enzyme, which leads to the accumulation of NEDD8-conjugated proteins. This accumulation triggers the activation of the CRL (Cullin-RING ligase) complex, which is responsible for the ubiquitination and degradation of proteins. The activation of the CRL complex leads to the degradation of several proteins that are essential for cell survival, including Mcl-1, a pro-survival protein. The degradation of these proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been found to have several biochemical and physiological effects. It induces the accumulation of NEDD8-conjugated proteins, which leads to the activation of the CRL complex and the degradation of several proteins that are essential for cell survival. This ultimately leads to the induction of apoptosis in cancer cells. MLN4924 has also been found to enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of using MLN4924 in lab experiments is its specificity for NEDD8-activating enzyme. This allows researchers to selectively inhibit this enzyme and study its effects on the ubiquitin-proteasome pathway. One limitation of using MLN4924 is its potential toxicity. MLN4924 has been found to induce apoptosis in normal cells as well as cancer cells, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of MLN4924. One direction is the development of more specific inhibitors of NEDD8-activating enzyme. This could lead to the development of more targeted cancer therapies with fewer side effects. Another direction is the study of the effects of MLN4924 on other cellular pathways. MLN4924 has been found to have effects on autophagy and DNA damage response pathways, and further study of these pathways could lead to the development of new cancer therapies. Additionally, the use of MLN4924 in combination with other cancer therapies could be explored to enhance their efficacy.
合成方法
The synthesis of MLN4924 involves several steps, including the preparation of the intermediate compound, N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-nitroisoindolinecarboxamide, and the subsequent reduction of the nitro group to an amino group. The final product is obtained through the reaction of the amino group with an acid chloride. The synthesis of MLN4924 has been reported in several research papers, and it has been found to be a relatively straightforward process.
科学研究应用
MLN4924 has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of NEDD8-activating enzyme, which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in the degradation of proteins, and its dysregulation has been implicated in several types of cancer. MLN4924 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to enhance the efficacy of chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15IN2O4/c1-29-17-9-7-16(8-10-17)25-21(27)18-11-2-13(12-19(18)22(25)28)20(26)24-15-5-3-14(23)4-6-15/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPENJKJWMKNRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-thiophenesulfonamide](/img/structure/B6005046.png)
![N-(4-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}methioninate](/img/structure/B6005052.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![2-ethyl-1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6005065.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6005068.png)
![8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(4-tert-butylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6005073.png)
![1-[3-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6005077.png)